molecular formula C12H8FNO B12081892 3-Benzoyl-5-fluoropyridine

3-Benzoyl-5-fluoropyridine

Cat. No.: B12081892
M. Wt: 201.20 g/mol
InChI Key: MXPRUTBECAEYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-5-fluoropyridine is an organic compound with the molecular formula C12H8FNO It is characterized by a benzoyl group attached to the third position and a fluorine atom at the fifth position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-5-fluoropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxypyridine and benzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

3-Benzoyl-5-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 3-Benzoyl-5-fluoropyridine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

    3-Benzoylpyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    5-Fluoropyridine: Lacks the benzoyl group, affecting its chemical properties and applications.

    3-Benzoyl-4-fluoropyridine: Similar structure but with the fluorine atom at the fourth position, leading to different chemical behavior.

Uniqueness: 3-Benzoyl-5-fluoropyridine is unique due to the specific positioning of the benzoyl and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C12H8FNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h1-8H

InChI Key

MXPRUTBECAEYEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.